(1-Isothiocyanatoethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221236. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

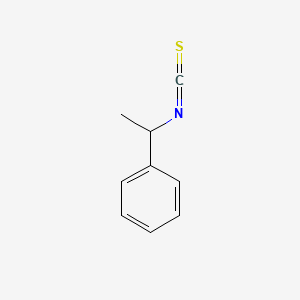

2D Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanatoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCJPTVZIZVKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947112 | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1 | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, (alpha-methylbenzyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032393321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: SCNY1&R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-METHYLBENZYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-isothiocyanatoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Isothiocyanatoethyl)benzene chemical properties

An In-depth Technical Guide on the Core Chemical Properties of (1-Isothiocyanatoethyl)benzene

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound, also known as (±)-1-phenylethyl isothiocyanate, is an organic compound containing a benzene ring and an isothiocyanate functional group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4478-92-6 |

| Molecular Formula | C₉H₉NS |

| Molecular Weight | 163.24 g/mol |

| IUPAC Name | 1-isothiocyanatoethylbenzene |

| Synonyms | (±)-1-Phenylethyl isothiocyanate, DL-α-Methylbenzyl isothiocyanate |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent |

| Boiling Point | 132-133 °C at 20 mmHg |

| Density | 1.06 g/cm³ |

| Refractive Index | 1.581 |

| Solubility | Soluble in organic solvents, limited solubility in water |

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methine proton adjacent to the isothiocyanate group, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the benzene ring, the methine carbon, the methyl carbon, and the characteristic signal for the isothiocyanate carbon (N=C=S), which is often broad.[1]

-

IR Spectroscopy: The infrared spectrum will prominently feature a strong, broad absorption band around 2000-2200 cm⁻¹ characteristic of the N=C=S stretching vibration.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the isothiocyanate group and cleavage of the ethylbenzene side chain.

Experimental Protocols

Synthesis of (±)-1-Phenylethyl isothiocyanate

A general and convenient method for the synthesis of isothiocyanates involves the reaction of the corresponding primary amine with carbon disulfide in the presence of a base, followed by treatment with an electrophile to induce the elimination of H₂S. A specific protocol adapted for phenethyl isothiocyanate is as follows and can be modified for this compound by starting with 1-phenylethylamine.[2][3]

Materials:

-

1-Phenylethylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Acetyl chloride (AcCl)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-phenylethylamine and triethylamine (3 equivalents) in anhydrous THF, cooled in an ice bath, slowly add carbon disulfide (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Cool the mixture again in an ice bath and add acetyl chloride (1.2 equivalents) dropwise.

-

After 5 minutes, warm the reaction to room temperature and stir for an additional 15-30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting amine is consumed, quench the reaction by adding 1M HCl.

-

Extract the mixture with ethyl acetate three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[2]

Experimental Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Biological Activities and Signaling Pathways

Isothiocyanates, as a class of compounds, are known for their significant biological activities, including anticancer and antimicrobial properties. While specific studies on this compound are limited, the activities of its isomer, phenethyl isothiocyanate (PEITC), and other related isothiocyanates provide strong indications of its potential mechanisms of action.[4][5][6][7]

Anticancer Activity

Isothiocyanates have been shown to prevent the initiation and inhibit the progression of cancer.[4][5] The anticancer effects are mediated through multiple mechanisms.[6][7]

-

Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of apoptotic pathways.[3][8]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.

-

Modulation of Signaling Pathways: Isothiocyanates are known to interact with and modulate several key signaling pathways involved in cancer development and progression.

Signaling Pathways Implicated in the Anticancer Activity of Isothiocyanates:

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Phenethyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 3. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of (+/-)-1-Phenylethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic methodologies for producing racemic ( +/-)-1-phenylethyl isothiocyanate. The focus is on a robust and widely applicable one-pot, two-step procedure starting from the corresponding primary amine. Quantitative data is summarized for clarity, and a detailed experimental protocol is provided for a high-yield synthesis.

Core Synthesis Strategy: The Dithiocarbamate Pathway

The most common and efficient method for synthesizing (+/-)-1-phenylethyl isothiocyanate involves a two-step, one-pot process.[1] This strategy circumvents the use of highly toxic reagents like thiophosgene.[2] The general pathway is as follows:

-

Dithiocarbamate Salt Formation: The synthesis begins with the reaction of the primary amine, ( +/-)-1-phenylethylamine, with carbon disulfide (CS₂) in the presence of a base. This reaction forms an intermediate dithiocarbamate salt in situ.[3]

-

Desulfurization: The intermediate dithiocarbamate salt is then treated with a desulfurylating agent, which facilitates the elimination of a sulfur-containing byproduct to yield the final isothiocyanate.[4]

The choice of base, solvent, and desulfurylating agent is critical to the reaction's success and yield.[1][2]

Synthesis Methods and Quantitative Data

Several desulfurylating agents can be employed for the conversion of the dithiocarbamate intermediate to the isothiocyanate. The selection of the agent can depend on factors like substrate compatibility, reaction conditions, and desired purity. A comparison of common methods is presented below.

| Method (Desulfurylating Agent) | Starting Material | Key Reagents | Solvent System | Yield | Reference |

| Cyanuric Chloride (TCT) | 1-Phenylethylamine | CS₂, K₂CO₃, TCT | Water / Dichloromethane | 99% | [5] |

| Acetyl Chloride | Phenethylamine | CS₂, Et₃N, AcCl | Tetrahydrofuran | 94% | [6][7] |

| p-Toluenesulfonyl Chloride (TsCl) | Various Amines | CS₂, Base, TsCl | Various Organic | Good | [3] |

| Lead Nitrate | Aniline | CS₂, NH₃, Pb(NO₃)₂ | Water / Alcohol | 74-78% | [8] |

Note: Data for these reagents are based on the synthesis of structurally similar isothiocyanates (phenethyl isothiocyanate or phenyl isothiocyanate) and serve as a reference for potentially applicable methods.

The cyanuric chloride (TCT) method stands out for its exceptionally high yield and use of an aqueous system for the first step, presenting a facile and efficient route.[5]

Detailed Experimental Protocol: Cyanuric Chloride Method

This protocol is adapted from the general procedure described by Wu et al. for the synthesis of various isothiocyanates, which reported a 99% yield for 1-phenylethyl isothiocyanate.[5]

Materials:

-

(+/-)-1-Phenylethylamine (20 mmol, 2.42 g)

-

Potassium Carbonate (K₂CO₃) (40 mmol, 5.52 g)

-

Carbon Disulfide (CS₂) (24 mmol, 1.82 g, 1.44 mL)

-

Cyanuric Chloride (TCT) (10 mmol, 1.85 g)

-

Deionized Water (20 mL)

-

Dichloromethane (CH₂Cl₂) (15 mL)

-

6 N Sodium Hydroxide (NaOH) solution

Procedure:

-

Dithiocarbamate Formation:

-

To a suitable reaction flask, add (+/-)-1-phenylethylamine (20 mmol), potassium carbonate (40 mmol), and deionized water (20 mL).

-

At room temperature, add carbon disulfide (24 mmol) dropwise to the stirred mixture over a period of 20-30 minutes.

-

Continue stirring the mixture at room temperature. Monitor the reaction for the complete consumption of the starting amine using an appropriate technique (e.g., GC or TLC). This step may take several hours.

-

-

Desulfurization:

-

Once the amine has been fully consumed, cool the reaction mixture to 0 °C using an ice bath.

-

Prepare a solution of cyanuric chloride (10 mmol) in dichloromethane (15 mL).

-

Add the TCT solution dropwise to the cold, stirred reaction mixture.

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Basify the biphasic mixture to a pH >11 by adding 6 N NaOH solution.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude product, (+/-)-1-phenylethyl isothiocyanate.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography.

-

Mandatory Visualizations

The synthesis of (+/-)-1-phenylethyl isothiocyanate via the dithiocarbamate pathway can be visualized as a streamlined workflow.

Caption: One-pot synthesis workflow for (+/-)-1-phenylethyl isothiocyanate.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 6. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenethyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Profile of alpha-Methylbenzyl Isothiocyanate

This document provides a detailed overview of the spectroscopic data for alpha-methylbenzyl isothiocyanate, catering to researchers, scientists, and professionals in drug development. The guide synthesizes available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characteristics of this compound.

Spectroscopic Data Summary

The spectroscopic data for alpha-methylbenzyl isothiocyanate is compiled below. It is important to note that while IR and MS data are available, specific experimental ¹H and ¹³C NMR data for this compound are not readily found in the public domain. The NMR data presented is therefore predictive and based on established chemical shift theory for analogous structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data for alpha-Methylbenzyl Isothiocyanate

| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Phenyl Protons | 7.20-7.40 | Multiplet | 5H | C₆H₅ |

| Methine Proton | 4.85 | Quartet | 1H | CH |

| Methyl Protons | 1.65 | Doublet | 3H | CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |

| Isothiocyanate Carbon | ~130-140 | N=C=S |

| Quaternary Phenyl Carbon | ~140 | C-CH |

| Phenyl Carbons | ~126-129 | C₆H₅ |

| Methine Carbon | ~55 | CH |

| Methyl Carbon | ~22 | CH₃ |

Note on ¹³C NMR of the Isothiocyanate Group: The isothiocyanate carbon signal is often broad and may be difficult to observe, a phenomenon referred to as "near-silence." This is attributed to the structural flexibility of the N=C=S group.[1][2]

Table 2: Infrared (IR) Spectroscopy Data for DL-alpha-Methylbenzyl Isothiocyanate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~2100-2200 | Strong, Broad | Asymmetric N=C=S Stretch |

| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C Bending |

| ~700, ~760 | Strong | C-H Out-of-plane Bending (Aromatic) |

Data extracted from the gas-phase IR spectrum available on the NIST WebBook for DL-α-Methylbenzyl isothiocyanate.[3] The characteristic strong and broad absorption band in the 2100-2200 cm⁻¹ region is a hallmark of the isothiocyanate functional group.[4]

Table 3: Mass Spectrometry (MS) Data for D-alpha-Methylbenzyl Isothiocyanate

| m/z | Relative Intensity | Assignment |

| 163 | ~20% | [M]⁺ (Molecular Ion) |

| 105 | ~100% | [C₈H₉]⁺ (Loss of NCS) |

| 77 | ~30% | [C₆H₅]⁺ (Phenyl group) |

Data interpreted from the electron ionization (EI) mass spectrum available on the NIST WebBook for D-α-Methylbenzyl isothiocyanate.[5] The fragmentation pattern is characteristic of many alkyl isothiocyanates, often showing a prominent peak corresponding to the loss of the isothiocyanate group.[6]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available in the source materials. However, the following sections describe generalized methodologies for obtaining such spectroscopic data for a liquid organic compound like alpha-methylbenzyl isothiocyanate.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample would involve the following steps:

-

Sample Preparation: A small amount of alpha-methylbenzyl isothiocyanate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.[7]

-

Data Acquisition: The sample is placed in the spectrometer's magnetic field. A series of radiofrequency pulses are applied to the sample.[8][9] The resulting free induction decay (FID) signal is detected.[7]

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample such as alpha-methylbenzyl isothiocyanate, the IR spectrum can be obtained using the following general procedure:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[10][11][12]

-

Instrument Setup: A background spectrum of the clean, empty salt plates or ATR crystal is recorded.[13] The spectral range is typically set to 4000-400 cm⁻¹.[11]

-

Data Acquisition: The prepared sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.[11]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

2.3 Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of a volatile liquid like alpha-methylbenzyl isothiocyanate is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

-

Sample Introduction: A diluted solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[14][15][16] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller charged ions.[17]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[18]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Diagram 1: General Workflow of Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DL-α-Methylbenzyl isothiocyanate [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. D-α-Methylbenzyl isothiocyanate [webbook.nist.gov]

- 6. actachemscand.org [actachemscand.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide on the Physical Characteristics of (+/-)-1-Phenylethyl isothiocyanate (CAS 4478-92-6)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial user request specified "CAS 4478-92-6" in the context of "4-benzoyl-3-methyl-1-phenyl-1H-pyrazol-5-one". However, the CAS number 4478-92-6 is officially assigned to (+/-)-1-Phenylethyl isothiocyanate . This guide will focus on the physical and chemical properties of the latter, ensuring accuracy and relevance for the specified CAS number.

Introduction

(+/-)-1-Phenylethyl isothiocyanate, also known as (1-Isothiocyanatoethyl)benzene, is an organic compound with the chemical formula C₉H₉NS. It belongs to the isothiocyanate class of compounds, which are characterized by the -N=C=S functional group. Isothiocyanates are of significant interest in various fields of chemical research, including as intermediates in organic synthesis and for their potential biological activities. This guide provides a comprehensive overview of the physical and chemical characteristics of (+/-)-1-Phenylethyl isothiocyanate, detailed experimental protocols for their determination, and a representative experimental workflow.

Physical and Chemical Properties

The physical and chemical properties of (+/-)-1-Phenylethyl isothiocyanate are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₉H₉NS |

| Molecular Weight | 163.24 g/mol |

| Boiling Point | 132-133 °C at 20 mmHg |

| Density | 1.06 g/cm³ |

| Refractive Index (n20/D) | 1.581 |

| Flash Point | 103 °C |

| Solubility | Soluble in organic solvents, limited solubility in water |

| Odor | Pungent |

| Storage Temperature | 2-8°C |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

| Spectrum Type | Key Data |

| IR (Infrared) | Characteristic absorption band for the –NCS group at approximately 2090 cm⁻¹ |

| ¹H NMR (Proton NMR) | δ 1.67 (d, J = 6.5 Hz, 3H), 4.91 (q, J = 6.5 Hz, 1H), 7.31–7.40 (m, 5H) (in CDCl₃) |

| GC-MS (Gas Chromatography-Mass Spectrometry) | m/z: 163 [M⁺, 6%], 105 (100%) |

Experimental Protocols

Detailed methodologies for determining the key physical and spectral characteristics are provided below.

4.1. Determination of Boiling Point (Micro-method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

A small amount of (+/-)-1-Phenylethyl isothiocyanate is placed in the test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer and placed in the heating apparatus.

-

The apparatus is heated gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Apparatus: Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure (for neat liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a small drop of (+/-)-1-Phenylethyl isothiocyanate directly onto the ATR crystal.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The characteristic asymmetric stretching vibration of the isothiocyanate (–NCS) group is observed around 2090 cm⁻¹.[1]

-

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[2][3][4][5]

-

Apparatus: NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation:

-

Dissolve 5-10 mg of (+/-)-1-Phenylethyl isothiocyanate in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6]

-

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Integrate the peaks and determine the chemical shifts and coupling constants.

-

4.4. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture.[7][8][9][10][11]

-

Apparatus: Gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation:

-

Prepare a dilute solution of (+/-)-1-Phenylethyl isothiocyanate in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis of isothiocyanates from primary amines, a common method for preparing compounds like (+/-)-1-Phenylethyl isothiocyanate.[12][13][14]

References

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. scribd.com [scribd.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. memphis.edu [memphis.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

(S)-1-Phenylethyl Isothiocyanate: A Comprehensive Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Phenylethyl isothiocyanate (PEITC), a naturally occurring isothiocyanate found in cruciferous vegetables, has garnered significant attention for its potent anti-cancer properties. This technical guide provides an in-depth overview of the biological activities of PEITC, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. PEITC exerts its biological effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and arrest of the cell cycle in various cancer models. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the core signaling pathways influenced by this promising compound.

Introduction

Phenylethyl isothiocyanate (PEITC) is a member of the isothiocyanate family of compounds, which are derived from the enzymatic hydrolysis of glucosinolates present in cruciferous vegetables like watercress, broccoli, and cabbage.[1] While the chirality of naturally occurring PEITC is primarily the (S)-enantiomer, the majority of the scientific literature refers to it as PEITC without specifying the stereoisomer. This guide will, therefore, summarize the biological activities attributed to PEITC, which are predominantly based on studies using the naturally derived or synthetically produced compound, often as a racemic mixture.

PEITC has demonstrated a broad spectrum of anti-cancer activities against various malignancies, including but not limited to, lung, prostate, breast, and colon cancers.[1] Its mechanisms of action are multifaceted, involving the induction of oxidative stress, modulation of key signaling pathways controlling cell survival and proliferation, and the induction of programmed cell death.

Quantitative Data on Biological Activity

The efficacy of PEITC has been quantified in numerous studies across a variety of cancer cell lines. The following tables summarize key quantitative data, including IC50 values for cytotoxicity and the extent of apoptosis induction.

Table 1: Cytotoxicity of Phenylethyl Isothiocyanate (PEITC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |

| OVCAR-3 | Ovarian Cancer | 23.2 | Not Specified | Not Specified |

| MCF-7 | Breast Cancer | 7.32 ± 0.25 | 48 | MTT Assay |

| MCF-12A | Normal Mammary Epithelial | 7.71 ± 0.07 | 48 | MTT Assay |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Induction of Apoptosis by Phenylethyl Isothiocyanate (PEITC)

| Cell Line | Cancer Type | PEITC Concentration (µM) | Apoptotic Cells (%) | Exposure Time (h) | Assay |

| Huh7.5.1 | Hepatocellular Carcinoma | 15 | 37.84 | 12 | Annexin V-FITC/PI |

| Huh7.5.1 | Hepatocellular Carcinoma | 30 | 74.05 | 12 | Annexin V-FITC/PI |

Key Signaling Pathways Modulated by PEITC

PEITC's anti-cancer effects are mediated through its interaction with several critical intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary mechanisms of action.

MAPK Signaling Pathway

PEITC has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK, ERK, and p38 subfamilies. This activation is a key event in the induction of apoptosis in cancer cells.[2][3]

Caption: PEITC-induced activation of the MAPK signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. PEITC has been shown to inhibit this pathway, thereby promoting apoptosis.[4][5]

References

- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEITC Induces G1 Cell Cycle Arrest on HT-29 Cells Through the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of JNK and apoptotic signaling pathways in PEITC-mediated responses in human HT-29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Ascendancy of Aromatic Isothiocyanates: A Technical Guide for Scientific Professionals

An in-depth exploration of the historical milestones, synthetic evolution, and biomedical significance of aromatic isothiocyanates, tailored for researchers, scientists, and drug development professionals.

Introduction

Aromatic isothiocyanates, organic compounds characterized by the isothiocyanate functional group (-N=C=S) attached to an aromatic ring, have carved a significant niche in the landscape of chemical synthesis and drug discovery. From their initial discovery as pungent constituents of certain plants to their current status as promising chemotherapeutic and anti-inflammatory agents, the journey of aromatic isothiocyanates is a compelling narrative of scientific inquiry and innovation. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of these versatile compounds. It further delves into their interactions with key cellular signaling pathways, offering insights for their application in modern drug development.

A Historical Perspective: From Pungent Oils to Key Reagents

The story of isothiocyanates is intrinsically linked to the pioneering work of the German chemist August Wilhelm von Hofmann in the mid-19th century. His research on amines and their reactions laid the groundwork for the identification and synthesis of this unique class of compounds.

A pivotal moment in the history of isothiocyanates was the development of the Hofmann mustard oil test .[1][2][3][4][5] This classic chemical test, designed for the identification of primary amines, involves their reaction with carbon disulfide in the presence of a base to form a dithiocarbamate salt. Subsequent treatment with a desulfurizing agent, such as mercuric chloride, yields the corresponding isothiocyanate, which is readily detectable by its characteristic pungent odor, reminiscent of mustard oil.[1][4][5] This reaction not only provided a valuable analytical tool but also represented one of the earliest synthetic routes to isothiocyanates.

While Hofmann's work primarily focused on aliphatic isothiocyanates, the fundamental principles he established were instrumental in the subsequent synthesis and exploration of their aromatic counterparts. The discovery that aromatic amines could undergo similar transformations opened the door to a vast new area of chemical research. Phenyl isothiocyanate, one of the most well-known aromatic isothiocyanates, was later synthesized and found to be a crucial reagent in peptide sequencing, a technique developed by Pehr Edman, further solidifying the importance of this class of compounds in biochemical analysis.[6][7]

The Evolution of Synthesis: From Harsh Reagents to Green Chemistry

The synthesis of aromatic isothiocyanates has evolved significantly since the early days of the Hofmann mustard oil test. While the fundamental approach of converting an amine to an isothiocyanate remains central, modern methods have focused on improving yields, expanding substrate scope, and employing milder and more environmentally friendly reagents.

Classical Synthetic Approaches

Historically, the synthesis of aromatic isothiocyanates relied on several key methods:

-

The Use of Thiophosgene: The reaction of primary aromatic amines with thiophosgene (CSCl₂) has been a widely used method for the synthesis of isothiocyanates.[8] While effective, the high toxicity and hazardous nature of thiophosgene have driven the search for safer alternatives.

-

Decomposition of Dithiocarbamate Salts: As an extension of the Hofmann mustard oil test, the in-situ generation of dithiocarbamate salts from aromatic amines and carbon disulfide, followed by decomposition with various reagents, has been a cornerstone of isothiocyanate synthesis.[8][9] A variety of desulfurizing agents have been employed, including lead nitrate, ethyl chloroformate, and hydrogen peroxide.[8]

Modern and Greener Synthetic Methodologies

In recent years, a plethora of more efficient and sustainable methods for the synthesis of aromatic isothiocyanates have been developed. These methods often offer advantages in terms of milder reaction conditions, higher yields, and reduced environmental impact.

-

Tosyl Chloride Mediated Decomposition: A facile and general protocol involves the in-situ formation of dithiocarbamate salts from aromatic amines and carbon disulfide, followed by decomposition mediated by tosyl chloride.[10] This method provides good yields for a variety of alkyl and aryl isothiocyanates.[10]

-

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the synthesis of aromatic isothiocyanates, often leading to shorter reaction times and improved yields.[8][11]

-

Visible-Light Photocatalysis: A recent innovation involves the use of visible-light photocatalysis for the synthesis of isothiocyanates from primary amines and carbon disulfide under mild, metal-free conditions.[6]

-

Elemental Sulfur-Based Methods: The use of elemental sulfur in the synthesis of isothiocyanates represents a greener alternative to traditional methods.[8] For instance, the amine-catalyzed sulfurization of isocyanides with elemental sulfur provides a more sustainable route to these compounds.[12]

-

One-Pot Aqueous Synthesis: A general and facile one-pot process has been developed for the preparation of a broad range of alkyl and aryl isothiocyanates from their corresponding primary amines under aqueous conditions, using cyanuric chloride as a desulfurizing agent.[13]

Quantitative Comparison of Synthetic Methods

The following table summarizes the yields of phenyl isothiocyanate synthesis using various modern methods, providing a comparative overview for researchers.

| Method | Reagents | Solvent | Yield (%) | Reference |

| Tosyl Chloride Mediated Decomposition | Aniline, CS₂, Et₃N, TsCl | Dichloromethane | 92 | [10] |

| Microwave-Assisted Synthesis (DMT/NMM/TsO⁻) | 1-Phenylethan-1-amine, CS₂, Et₃N, DMT/NMM/TsO⁻ | Dichloromethane | 94 | [11] |

| Visible-Light Photocatalysis | Aniline, CS₂, DBU, Rose Bengal | Acetonitrile | 94 | [6] |

| One-Pot Aqueous Synthesis | Aniline, CS₂, K₂CO₃, Cyanuric Chloride | Water/CH₂Cl₂ | 95 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of aromatic isothiocyanates.

General Procedure for the Synthesis of Phenyl Isothiocyanate via Tosyl Chloride Mediated Decomposition

Materials:

-

Aniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of aniline (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (2.2 mmol) followed by the dropwise addition of carbon disulfide (1.2 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 mmol) in one portion.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate (10 mL).

-

Separate the organic layer and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure phenyl isothiocyanate.

General Procedure for the One-Pot Synthesis of Phenyl Isothiocyanate in Aqueous Medium

Materials:

-

Aniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride (TCT)

-

Dichloromethane (CH₂Cl₂)

-

6 N Sodium hydroxide (NaOH)

Procedure:

-

To a suspension of aniline (20 mmol) in water (40 mL), add potassium carbonate (20 mmol) and carbon disulfide (40 mmol).

-

Stir the mixture vigorously at room temperature for 2 hours to form the dithiocarbamate salt.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyanuric chloride (7.3 mmol) in dichloromethane (20 mL) to the vigorously stirred mixture.

-

Continue stirring at 0 °C for 30 minutes.

-

Adjust the pH of the mixture to >11 with 6 N NaOH.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield phenyl isothiocyanate.

Aromatic Isothiocyanates and Cellular Signaling Pathways

The biomedical significance of aromatic isothiocyanates stems from their ability to modulate various cellular signaling pathways implicated in the pathogenesis of diseases such as cancer and inflammatory disorders. Their electrophilic carbon atom in the -N=C=S group readily reacts with nucleophilic groups in cellular macromolecules, particularly the thiol groups of cysteine residues in proteins, leading to the alteration of protein function and downstream signaling events.

The Nrf2-Keap1 Pathway: A Master Regulator of Cellular Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant and detoxifying response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Aromatic isothiocyanates are potent inducers of the Nrf2 pathway. They react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective enzymes.

References

- 1. youtube.com [youtube.com]

- 2. byjus.com [byjus.com]

- 3. scribd.com [scribd.com]

- 4. sarthaks.com [sarthaks.com]

- 5. In the Hofmann mustard oil reaction of primary amines, the black precipitate is due to - (A) HgS (B) $A{{g}_{2}}S$ (C) CuS (D) BaS [vedantu.com]

- 6. nbinno.com [nbinno.com]

- 7. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cbijournal.com [cbijournal.com]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

- 11. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Isothiocyanate Group on a Benzene Ring

Aryl isothiocyanates, characterized by an isothiocyanate group (–N=C=S) attached to a benzene ring, are versatile intermediates in organic synthesis and a privileged scaffold in medicinal chemistry.[1][2] Their unique electronic structure imparts a rich and diverse reactivity, making them valuable for constructing complex heterocyclic compounds and for their potent biological activities.[2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of aryl isothiocyanates, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Synthesis of Aryl Isothiocyanates

The most prevalent method for synthesizing aryl isothiocyanates involves the reaction of a primary arylamine with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate, which is then treated with a desulfurizing agent.[4][5] A variety of reagents can effect this transformation, each with its own advantages.

Common Synthetic Methods

-

From Anilines and Carbon Disulfide: This is the most common route. The aniline reacts with CS₂ in the presence of a base (e.g., NaOH, K₂CO₃, triethylamine) to form an in situ dithiocarbamate salt.[6][7] Subsequent treatment with a desulfurizing agent yields the isothiocyanate. Common desulfurizing agents include:

-

Sandmeyer-type Reaction: This method utilizes a Sandmeyer reaction with aniline, sodium nitrite, and a copper(I) thiocyanate salt.[8]

-

From Aryl Thioureas: Refluxing aryl-thioureas in a solvent like chlorobenzene can yield aryl-isothiocyanates.[11]

Quantitative Data: Synthesis of Substituted Phenyl Isothiocyanates

The one-pot synthesis using anilines, K₂CO₃, CS₂, and TCT is highly efficient for a range of substrates. The yields for various substituted anilines are summarized below.

| Entry | Amine Substrate | Reaction Time (First Step) | Isolated Yield (%) | Reference |

| 1 | Aniline | 3 h | 94 (91 in 1-mol scale) | [6] |

| 2 | 4-Methylaniline | 3 h | 98 | [6] |

| 3 | 4-Methoxyaniline | 3 h | 98 | [6] |

| 4 | 4-Ethylaniline | 3 h | 96 | [6] |

| 5 | 2-Methylaniline | 3 h | 95 | [6] |

| 6 | 2-Methoxyaniline | 3 h | 95 | [6] |

| 7 | 4-Chloroaniline | 20 h | 70 | [6] |

| 8 | 4-Bromoaniline | 12 h | 81 | [6] |

Experimental Protocol: One-Pot Synthesis of Phenyl Isothiocyanate

This protocol is adapted from a general and facile process for preparing isothiocyanates from amines under aqueous conditions.[6][10]

Materials:

-

Aniline (93.0 g, 1.0 mol)

-

Potassium Carbonate (K₂CO₃) (276.0 g, 2.0 mol)

-

Carbon Disulfide (CS₂) (91.2 g, 1.2 mol)

-

Trichlorotriazine (TCT) (92.3 g, 0.5 mol)

-

Dichloromethane (CH₂Cl₂) (450 mL)

-

Deionized Water (700 mL)

-

2-L Jacketed Flask

Procedure:

-

To a 2-L jacketed flask containing a mixture of aniline (1.0 mol) and K₂CO₃ (2.0 mol) in 700 mL of water, add CS₂ (1.2 mol) dropwise at room temperature over a period of 2.5 hours.

-

After the addition is complete, stir the mixture for an additional 2 hours at room temperature. The formation of the N-phenyl dithiocarbamate intermediate can be monitored by HPLC.[6]

-

Cool the reaction mixture to 0 °C using a circulating bath.

-

Dropwise, add a solution of TCT (0.5 mol) in 450 mL of CH₂Cl₂ over a period of 4 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the mixture for another hour to ensure complete conversion.

-

The product, phenyl isothiocyanate, can be isolated from the organic layer. Further purification is typically achieved via vacuum distillation.[6]

Visualization: Synthetic Workflow

Reactivity of the Aryl Isothiocyanate Group

The reactivity of the -N=C=S group is dictated by the electrophilic nature of the central carbon atom. This electrophilicity is influenced by the cumulative electronic effects of the adjacent nitrogen and sulfur atoms and can be modulated by substituents on the benzene ring.[12] Electron-withdrawing groups on the ring enhance the electrophilicity of the isothiocyanate carbon, increasing its reactivity toward nucleophiles, while electron-donating groups have the opposite effect.[12]

The primary modes of reactivity are nucleophilic additions and cycloaddition reactions.

Nucleophilic Addition Reactions

Isothiocyanates are susceptible to attack by a wide range of nucleophiles at the central carbon atom.[13] This is the most common and synthetically useful reaction class for this functional group.

-

Reaction with Amines: Primary and secondary amines react readily with aryl isothiocyanates to form N,N'-disubstituted thioureas. This reaction is fundamental in the synthesis of many biologically active molecules.

-

Reaction with Alcohols and Thiols: Alcohols and thiols react to form thiocarbamates and dithiocarbamates, respectively.

-

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, isothiocyanates can hydrolyze to form the corresponding primary amine and release COS or H₂S.

Experimental Protocol: Synthesis of a Thiourea Derivative

This protocol describes the general reaction of an aryl isothiocyanate with an amine to form a thiourea derivative.

Materials:

-

Phenyl Isothiocyanate (1.35 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Ethanol (20 mL)

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolve phenyl isothiocyanate (10 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add aniline (10 mmol) to the solution.

-

Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 1,3-diphenylthiourea, will often precipitate from the solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.

Cycloaddition Reactions

The C=S and N=C double bonds within the isothiocyanate group can participate in cycloaddition reactions, providing pathways to various heterocyclic systems.[14]

-

[2+2] Cycloaddition: Reactions with certain metal acetylides can lead to four-membered ring systems.[14]

-

[3+2] Dipolar Cycloaddition: Aryl isothiocyanates react with 1,3-dipoles like diazomethane or azides to form five-membered heterocycles such as 5-amino-1,2,3-thiadiazoles.[15][16]

-

Diels-Alder Type Reactions: While less common, the C=S bond can act as a dienophile in [4+2] cycloadditions.

Visualization: Key Reactivity Pathways

Role in Drug Development and Biological Activity

Aryl isothiocyanates, both naturally occurring and synthetic, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][17] Their mechanism of action is often multifactorial, involving the modulation of key cellular signaling pathways.[18]

Mechanisms of Action

-

Modulation of Biotransformation Enzymes: Isothiocyanates can inhibit Phase I enzymes (e.g., cytochrome P450s) that activate pro-carcinogens, and potently induce Phase II detoxification enzymes (e.g., glutathione S-transferases, NQO1) that promote the elimination of carcinogens.[18][19] This dual action is a cornerstone of their chemopreventive effects.

-

Induction of Apoptosis: Aryl isothiocyanates can trigger programmed cell death (apoptosis) in cancer cells.[20][21] This is often achieved by increasing the production of reactive oxygen species (ROS), leading to mitochondrial damage, cytochrome c release, and the activation of the caspase cascade.[3]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase.[21]

-

Inhibition of Inflammation: They can suppress inflammatory pathways, such as the NF-κB signaling cascade, which is often dysregulated in chronic diseases and cancer.[18]

Quantitative Data: Biological Activity

Aryl isothiocyanates have shown potent activity against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) for novel β-lactam compounds synthesized from aroyl isothiocyanates.

| Compound | S. aureus (MIC, µg/mL) | B. cereus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |

| 8e | 12.5 | 6.25 | 25 | 12.5 | [22] |

| Ampicillin | 12.5 | 25 | >100 | 50 | [22] |

| 8d | 25 | 12.5 | 50 | 25 | [22] |

Compound 8e is a cis-3-aroyl-urea-β-lactam synthesized from an aroyl isothiocyanate precursor.

Visualization: Apoptosis Induction Pathway

Conclusion

The isothiocyanate group on a benzene ring is a reactive and synthetically valuable functional group. Its accessibility through robust synthetic methods, primarily from anilines, and its predictable reactivity with nucleophiles and other reagents make it a powerful tool for organic chemists. For drug development professionals, the diverse mechanisms of action, including the modulation of critical detoxification and cell death pathways, establish aryl isothiocyanates as a highly promising class of therapeutic agents. The continued exploration of their synthesis and biological activity will undoubtedly lead to new innovations in both chemistry and medicine.

References

- 1. Phenylisothiocyanate: Significance and symbolism [wisdomlib.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 7. A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3.3. General Procedure for the Synthesis of Aryl-isothiocyanates (3a–d) [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. Phenyl Isothiocyanate - LKT Labs [lktlabs.com]

- 18. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 20. Mechanism of action of isothiocyanates. A review [scielo.org.co]

- 21. redalyc.org [redalyc.org]

- 22. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Anticancer Potential of Phenylethyl Isothiocyanate: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, experimental data, and future directions of a promising natural compound in oncology.

Phenylethyl isothiocyanate (PEITC), a naturally occurring isothiocyanate found in cruciferous vegetables like watercress, has emerged as a compound of significant interest in cancer research.[1][2][3] Epidemiological studies have consistently suggested an inverse relationship between the consumption of these vegetables and the incidence of various cancers.[2][4] Preclinical evidence has further solidified the potential of PEITC as both a chemopreventive and therapeutic agent, targeting multiple pathways to inhibit cancer initiation and progression.[1][2][4] This technical guide provides a comprehensive overview of the core anticancer properties of PEITC, presenting key quantitative data, detailed experimental protocols, and visualizations of the critical signaling pathways involved.

Core Anticancer Mechanisms of PEITC

PEITC exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis.[1][2][5] These effects are underpinned by its ability to modulate a variety of cellular signaling pathways and molecular targets.

Induction of Apoptosis

A primary mechanism of PEITC's anticancer activity is the induction of apoptosis in malignant cells.[6][7] This is often mediated by the generation of reactive oxygen species (ROS), which creates a state of oxidative stress specifically within cancer cells.[1] This oxidative stress triggers both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) apoptotic pathways.

Key molecular events in PEITC-induced apoptosis include:

-

Mitochondrial Dysfunction: PEITC can decrease the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c, Apoptosis Inducing Factor (AIF), and Endo G from the mitochondria into the cytoplasm.[6][7]

-

Modulation of Bcl-2 Family Proteins: It upregulates pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6][8][9]

-

Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 (executioner), which ultimately leads to the cleavage of cellular proteins and cell death.[7][9][10]

-

Death Receptor Pathway: PEITC can also increase the expression of death receptors like Fas and its ligand FasL, activating the extrinsic apoptotic pathway via caspase-8.[6]

Cell Cycle Arrest

PEITC has been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M or G1 phases, depending on the cancer type.[8][11][12][13]

Mechanisms of PEITC-induced cell cycle arrest involve:

-

Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: PEITC can down-regulate the expression of key cell cycle proteins such as cyclin B1, cyclin A, cyclin D, Cdc2, and Cdc25C.[11][14]

-

Activation of p53: In some cancer cell lines, PEITC can increase the expression of the tumor suppressor protein p53, which in turn can upregulate p21, a potent inhibitor of CDKs, leading to cell cycle arrest.[6][7][14]

Inhibition of Metastasis and Angiogenesis

The spread of cancer to distant organs is a major cause of mortality. PEITC has demonstrated the ability to interfere with this process.[15]

Anti-metastatic and anti-angiogenic effects of PEITC are attributed to:

-

Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α): PEITC can down-regulate the expression of HIF-1α, a key transcription factor that is activated under hypoxic conditions in tumors and promotes metastasis and angiogenesis.[15] This effect may be mediated through the induction of the antioxidant transcription factor Nrf2, which reduces the ROS burden that can stabilize HIF-1α.[15]

-

Suppression of Matrix Metalloproteinases (MMPs): PEITC can inhibit the activity of MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.[15]

-

Downregulation of Vascular Endothelial Growth Factor (VEGF): By inhibiting HIF-1α, PEITC can also reduce the expression of VEGF, a potent signaling protein that stimulates the formation of new blood vessels (angiogenesis) to supply the tumor.[15][16]

-

Modulation of FTO-mediated m6A modification: Recent studies show PEITC can inhibit the m6A demethylase FTO, leading to increased m6A methylation and decreased stability of the mRNA for the transcriptional co-repressor TLE1, which in turn inhibits the migration of non-small cell lung cancer cells.[17]

Key Signaling Pathways Modulated by PEITC

PEITC's diverse anticancer effects stem from its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. PEITC has been shown to modulate this pathway by activating the pro-apoptotic p38 and JNK1/2 kinases while inhibiting the pro-survival ERK1/2 signaling in some cancer types.[9] The activation of p38 by PEITC can lead to the downregulation of cyclins and subsequent G1 cell cycle arrest in colon cancer cells.[11]

PI3K/Akt Pathway

The PI3K/Akt pathway is a central signaling pathway that promotes cell survival, growth, and proliferation. PEITC has been found to inhibit the activation of Akt in several cancer models.[9][18] This inhibition can suppress downstream survival signals and contribute to the induction of apoptosis. In human glioblastoma cells, PEITC has been shown to suppress proinflammatory cytokines through the PI3K/Akt/NF-κB signaling pathway.[19]

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis. PEITC has been shown to inhibit both constitutive and IL-6-induced STAT3 activation in prostate cancer cells.[20][21] This inhibition can be, at least in part, mediated by the attenuation of the upstream kinase JAK2 phosphorylation.[20] The anti-metastatic effects of PEITC have also been linked to the inhibition of the JAK2/STAT3 pathway.[16][22]

Quantitative Data on PEITC's Anticancer Effects

The following tables summarize key quantitative data from various preclinical studies, illustrating the efficacy of PEITC across different cancer types.

Table 1: In Vitro Efficacy of PEITC (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| OVCAR-3 | Ovarian Cancer | 23.2 | [9] |

| MIAPaca2 | Pancreatic Cancer | ~7 | [8] |

| MCF7 | Breast Cancer (Estrogen-Dep) | 6.51 ± 0.86 | [23] |

| H1299 | Non-Small Cell Lung Cancer | 17.6 | [17] |

| H226 | Non-Small Cell Lung Cancer | 15.2 | [17] |

Table 2: In Vivo Efficacy of PEITC in Animal Models

| Animal Model | Cancer Type | PEITC Dose | Outcome | Reference |

| MIAPaca2 Xenograft (Athymic Nude Mice) | Pancreatic Cancer | 12 µmol/day, 5 days/week | 37% reduction in tumor volume at 7 weeks | [8] |

| NMU-induced (Female Sprague Dawley Rats) | Breast Cancer | 50 or 150 µmol/kg (oral gavage) | Prolonged tumor-free survival, decreased tumor incidence and multiplicity | [23] |

| PC-3 Xenograft | Prostate Cancer | 12 µmol/day | 57% reduction in tumor volume after 21 days | [23] |

| NCI-H1299 Xenograft (Nude Mice) - Combination | Non-Small Cell Lung Cancer | 50 mg/kg (ip) with Gefitinib (50 mg/kg, ig) | Significant synergistic reduction in tumor growth | [24] |

Experimental Protocols

This section outlines common methodologies used in the preclinical evaluation of PEITC's anticancer properties.

Cell Culture and Viability Assays

-

Cell Lines: A variety of human cancer cell lines are used, such as MIAPaca2 (pancreatic), DU 145 (prostate), OVCAR-3 (ovarian), and HSC-3 (oral squamous carcinoma).[6][7][8][9]

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[10]

-

PEITC Treatment: PEITC is dissolved in a solvent like DMSO and then added to the cell culture medium at various concentrations (e.g., 2.5, 5, 10 µmol/L) for specific time intervals (e.g., 24, 48, 72 hours).[8]

-

Viability/Cytotoxicity Assays: The effect of PEITC on cell viability is commonly assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting with trypan blue exclusion. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a standard metric derived from these assays.[8]

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[25]

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, and can be used on tissue sections from in vivo studies.[8]

-

Mitochondrial Membrane Potential (ΔΨm) Measurement: The fluorescent dye JC-1 is often used to assess mitochondrial health. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with a collapsed mitochondrial membrane potential, it remains in a monomeric form that fluoresces green.[25]

Western Blotting

-

Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

-

Procedure:

-

Cells are treated with PEITC and then lysed to extract total protein.[8]

-

Protein concentration is determined using an assay like the Bradford or BCA assay.[8]

-

Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).[8]

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-STAT3).[8]

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence.[8]

-

In Vivo Xenograft Animal Models

-

Animal Strain: Athymic nude mice are commonly used as they lack a functional thymus and therefore do not reject human tumor xenografts.[8]

-

Tumor Implantation: Human cancer cells (e.g., 2.5 million MIAPaca2 cells) are suspended in a solution like PBS, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[8]

-

PEITC Administration: Once tumors are established, mice are treated with PEITC (e.g., 12 µmol/day, 5 days a week) or a vehicle control, typically via oral gavage.[8][23]

-

Monitoring: Tumor volume and body weight are monitored regularly (e.g., weekly).[8]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation) or TUNEL assay for apoptosis.[8]

Visualizing PEITC's Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Signaling Pathways

Caption: PEITC-induced intrinsic apoptosis pathway.

Caption: PEITC-induced G2/M cell cycle arrest.

References

- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention [xiahepublishing.com]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. mdpi.com [mdpi.com]

- 6. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenethyl isothiocyanate (PEITC) promotes G2/M phase arrest via p53 expression and induces apoptosis through caspase- and mitochondria-dependent signaling pathways in human prostate cancer DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. PEITC Induces G1 Cell Cycle Arrest on HT-29 Cells Through the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenethyl isothiocyanate, by virtue of its antioxidant activity, inhibits invasiveness and metastatic potential of breast cancer cells: HIF-1α as a putative target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Phenethyl isothiocyanate inhibits metastasis potential of non-small cell lung cancer cells through FTO mediated TLE1 m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]